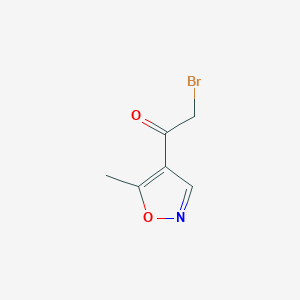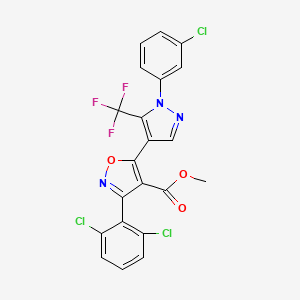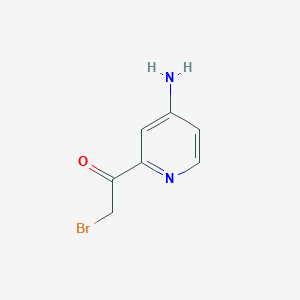
1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene is an organic compound that belongs to the class of nitrobenzenes It is characterized by the presence of a chlorine atom, a methoxybenzyl group, and a nitro group attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene can be achieved through several synthetic routes. One common method involves the nitration of 1-chloro-2-(4-Methoxybenzyl)benzene using a mixture of concentrated sulfuric acid and nitric acid. The reaction is typically carried out at low temperatures to control the formation of the nitro group at the desired position on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation: The methoxybenzyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: 1-amino-2-(4-Methoxybenzyl)-4-nitrobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 1-chloro-2-(4-Methoxybenzyl)-4-carboxybenzene.
Aplicaciones Científicas De Investigación
1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biological effects. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, potentially leading to cytotoxic effects.
Comparación Con Compuestos Similares
Similar Compounds
1-chloro-2-(4-Methoxybenzyl)-4-aminobenzene: Similar structure but with an amino group instead of a nitro group.
1-chloro-2-(4-Methoxybenzyl)-4-carboxybenzene: Similar structure but with a carboxylic acid group instead of a nitro group.
1-chloro-2-(4-Methoxybenzyl)benzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
Uniqueness
1-chloro-2-(4-Methoxybenzyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a methoxybenzyl group on the benzene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C14H12ClNO3 |
|---|---|
Peso molecular |
277.70 g/mol |
Nombre IUPAC |
1-chloro-2-[(4-methoxyphenyl)methyl]-4-nitrobenzene |
InChI |
InChI=1S/C14H12ClNO3/c1-19-13-5-2-10(3-6-13)8-11-9-12(16(17)18)4-7-14(11)15/h2-7,9H,8H2,1H3 |
Clave InChI |
SIRCASMGGILITF-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)CC2=C(C=CC(=C2)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(Cyclopropylcarbamoyl)-4-pyridyl]boronic acid](/img/structure/B13989745.png)
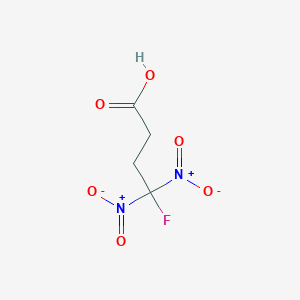

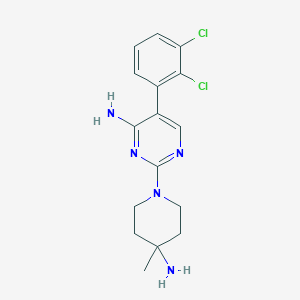

![2-Benzyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13989772.png)
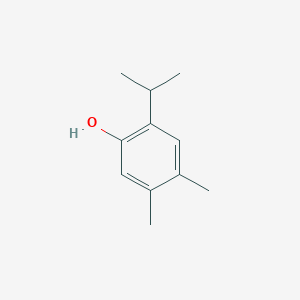
![[3-Tert-butyl-5-[2-methyl-1-(methylamino)-1-oxopropan-2-yl]phenyl]boronic acid](/img/structure/B13989782.png)

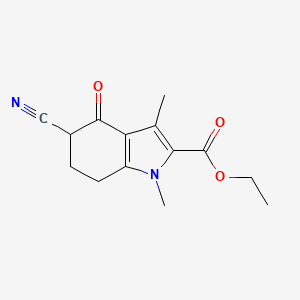
![1-cyclohexyl-4-methyl-6-oxo-7H-pyrrolo[2,3-b]pyridine-3-carbonitrile](/img/structure/B13989789.png)
